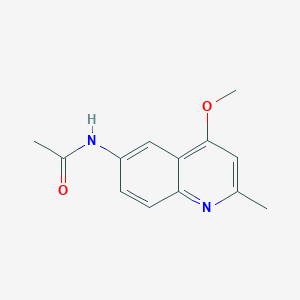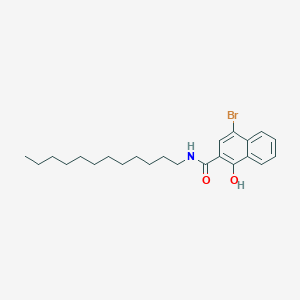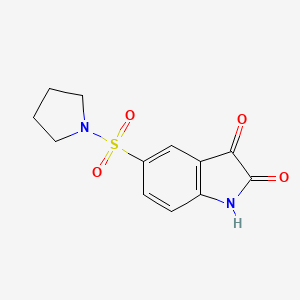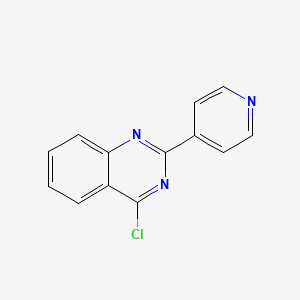
N-(4-Methoxy-2-methylchinolin-6-yl)acetamid
Übersicht
Beschreibung
N-(4-methoxy-2-methylquinolin-6-yl)acetamide is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 and is a yellow to brown solid . The IUPAC name for this compound is N-(4-methoxy-2-methyl-6-quinolinyl)acetamide .
Molecular Structure Analysis
The InChI code for N-(4-methoxy-2-methylquinolin-6-yl)acetamide is 1S/C13H14N2O2/c1-8-6-13(17-3)11-7-10(15-9(2)16)4-5-12(11)14-8/h4-7H,1-3H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
N-(4-methoxy-2-methylquinolin-6-yl)acetamide has a density of 1.2±0.1 g/cm3 . Its boiling point is 428.6±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.4±3.0 kJ/mol . The flash point is 213.0±27.3 °C . The index of refraction is 1.634 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Chinolinderivate, einschließlich N-(4-Methoxy-2-methylchinolin-6-yl)acetamid, zeigen eine signifikante antibakterielle Aktivität. Eine Studie berichtete, dass eine Reihe von Chinolon-basierten heterozyklischen Derivaten eine in-vitro-antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien zeigte .
Antifungal Aktivität
Chinolinverbindungen sind auch für ihre antifungalen Eigenschaften bekannt. Das Vorhandensein des Chinolinringsystems in vielen Verbindungen, die eine breite Palette biologischer Aktivitäten zeigen, deutet auf potenzielle antifungale Anwendungen hin .
Antimalaria Aktivität
Chinolin und seine Derivate bilden eine wichtige Klasse heterozyklischer Verbindungen für die Entwicklung neuer Medikamente, insbesondere im Bereich der Antimalariamittel. Der Chinolinring ist ein gemeinsames Merkmal in vielen Antimalariamitteln .
Antikrebsaktivität
Chinolinderivate haben sich als potenzielle Antikrebsmittel erwiesen. So unterdrückte beispielsweise 4-Arylamino-Chinazolin das Wachstum von Tumorzellen durch hochselektive Hemmung der EGFR-Phosphorylierung .
Entzündungshemmende und analgetische Aktivitäten
Chinolin hat sich als entzündungshemmend und schmerzlindernd erwiesen. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Entzündungszuständen und zur Schmerzbehandlung eingesetzt werden könnte .
Kardiovaskuläre Aktivität
Chinolinverbindungen wurden auch mit kardiotonischen Aktivitäten in Verbindung gebracht, was auf potenzielle Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen hindeutet .
Aktivität des zentralen Nervensystems
Chinolinderivate haben sich als vielversprechend bei der Behandlung von Erkrankungen des zentralen Nervensystems erwiesen. Die breite Palette biologischer Aktivitäten, die mit diesen Verbindungen verbunden sind, deutet auf potenzielle neuropharmakologische Anwendungen hin .
Hypoglykämische Aktivität
Chinolinderivate wurden auch mit hypoglykämischen Aktivitäten in Verbindung gebracht, was auf potenzielle Anwendungen bei der Behandlung von Diabetes hindeutet .
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-13(17-3)11-7-10(15-9(2)16)4-5-12(11)14-8/h4-7H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJTUPQGGEUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406544 | |
| Record name | N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100795-23-1 | |
| Record name | N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608494.png)
![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)




![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)


![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)

